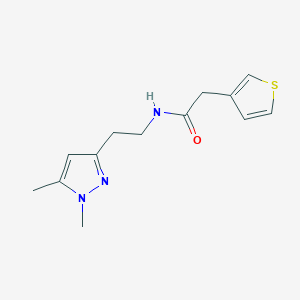
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide, also known as DETA/NO, is a nitric oxide donor compound that has been extensively studied for its biochemical and physiological effects. Nitric oxide (NO) is an important signaling molecule in the body that plays a role in various physiological processes, including blood pressure regulation, neurotransmission, and immune function. DETA/NO has been shown to be a potent and selective NO donor, making it a valuable tool for studying the effects of NO in biological systems.
Wirkmechanismus
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide/NO releases NO through a process called nitrosation, which involves the transfer of a nitroso group (NO+) from this compound/NO to a target molecule. The NO+ group can react with various biomolecules, including proteins, lipids, and DNA, to produce various effects. The exact mechanism of action of this compound/NO depends on the target molecule and the specific reaction that occurs.
Biochemical and Physiological Effects:
This compound/NO has been shown to have a variety of biochemical and physiological effects. It has been shown to increase blood flow, reduce inflammation, and modulate immune function. This compound/NO has also been shown to have neuroprotective effects and to enhance neuronal signaling. Additionally, this compound/NO has been shown to have anti-cancer properties, although the exact mechanism of action is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide/NO is a valuable tool for studying the effects of NO in biological systems. Its ability to release NO in a controlled and selective manner allows researchers to investigate the effects of NO on specific biomolecules and physiological processes. However, this compound/NO has some limitations, including its instability in aqueous solutions and its potential to produce other nitrogen oxide species, such as N2O and NO2.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide/NO. One area of interest is the development of new NO donor compounds that are more stable and selective than this compound/NO. Additionally, further research is needed to fully understand the mechanisms of action of this compound/NO and its effects on various biological systems. Finally, this compound/NO may have potential therapeutic applications in diseases such as cancer, diabetes, and Alzheimer's disease, and further research is needed to investigate these possibilities.
Synthesemethoden
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide/NO can be synthesized by reacting diethylenetriamine (this compound) with nitric oxide gas (NO) in the presence of a reducing agent, such as sodium dithionite. The reaction produces this compound/NO as well as other nitrogen oxide species, such as nitrous oxide (N2O) and nitrogen dioxide (NO2). The purity of this compound/NO can be improved by using a purification method, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-3-yl)acetamide/NO has been used extensively in scientific research for its ability to release NO in a controlled and selective manner. It has been used to study the effects of NO on various biological systems, including cardiovascular function, neuronal signaling, and immune function. This compound/NO has also been used to investigate the role of NO in diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10-7-12(15-16(10)2)3-5-14-13(17)8-11-4-6-18-9-11/h4,6-7,9H,3,5,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNMAAYTXQBDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(Methoxymethyl)pyrimidin-2-yl]ethyl]but-2-ynamide](/img/structure/B2621738.png)
![1-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole](/img/structure/B2621740.png)
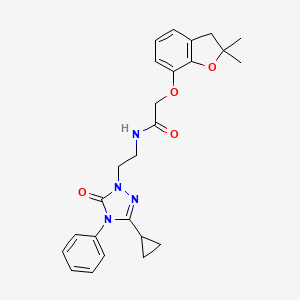

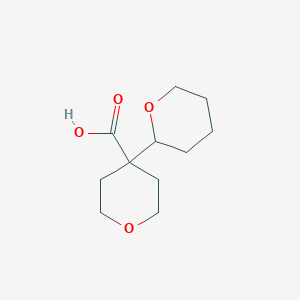
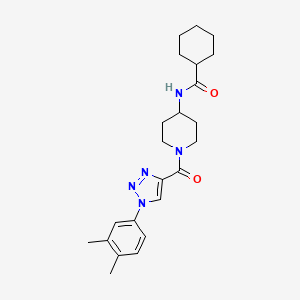
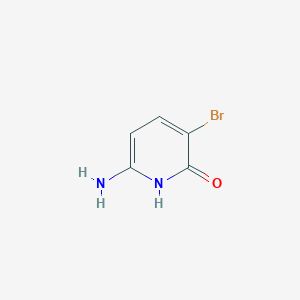


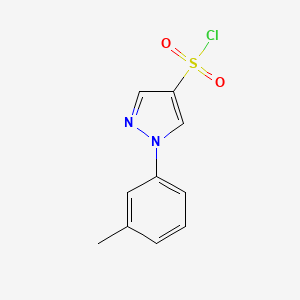
![2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B2621755.png)
![N-Ethyl-N-[2-[5-(methanesulfonamido)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2621757.png)

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2621759.png)